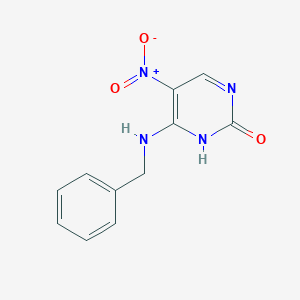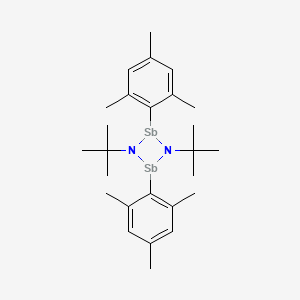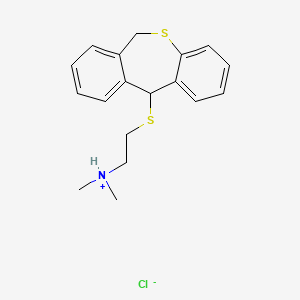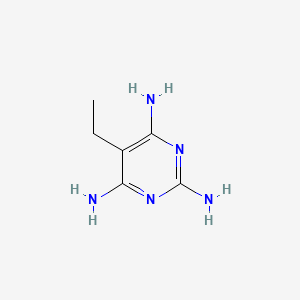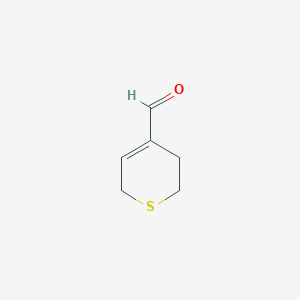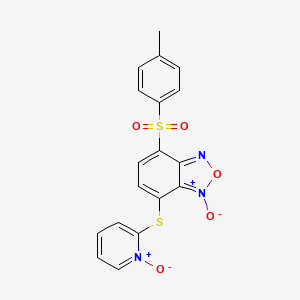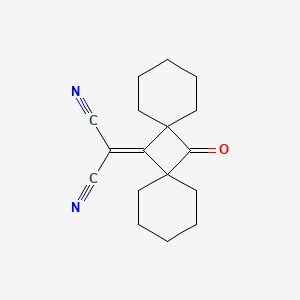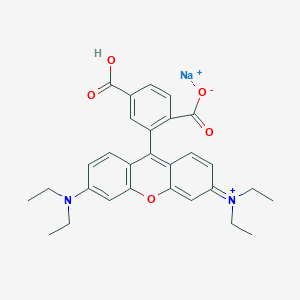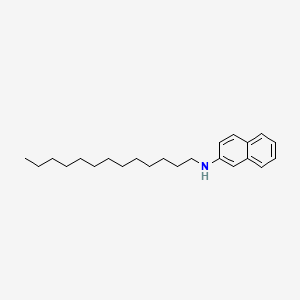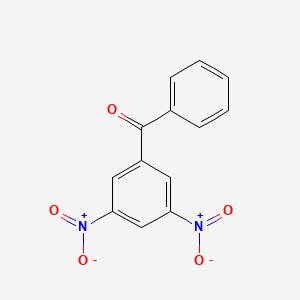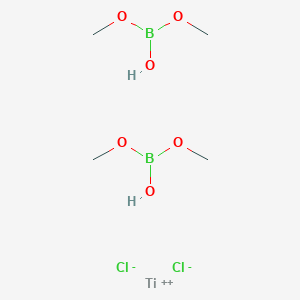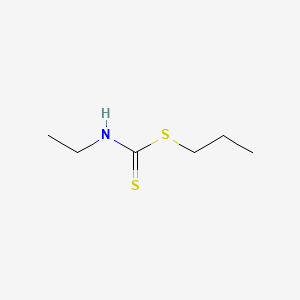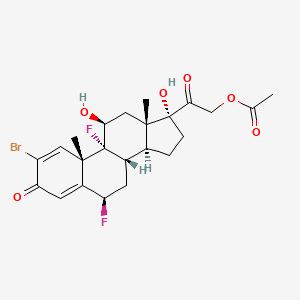
1-testosterone Ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Testosterone Ethyl Carbonate is a synthetic anabolic-androgenic steroid (AAS) derived from 1-testosterone. It is known for its potent anabolic properties and is used in various scientific research applications. The compound is characterized by the presence of an ethyl carbonate group, which enhances its stability and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions: 1-Testosterone Ethyl Carbonate is synthesized through the esterification of 1-testosterone with ethyl chloroformate. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Dissolve 1-testosterone in anhydrous dichloromethane.
Step 2: Add pyridine to the solution.
Step 3: Slowly add ethyl chloroformate while maintaining the reaction temperature at 0°C.
Step 4: Stir the reaction mixture for several hours at room temperature.
Step 5: Purify the product using column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.
化学反応の分析
Types of Reactions: 1-Testosterone Ethyl Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol derivative.
Substitution: The ethyl carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) and sodium methoxide (NaOMe) are commonly used for substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
1-Testosterone Ethyl Carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other anabolic steroids and related compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for potential therapeutic applications in muscle wasting diseases and hormone replacement therapy.
Industry: Used in the development of performance-enhancing supplements and pharmaceuticals.
作用機序
1-Testosterone Ethyl Carbonate exerts its effects by binding to the androgen receptor, a nuclear receptor that binds androgenic hormones such as testosterone and dihydrotestosterone. Once bound, the receptor-ligand complex localizes to the nucleus and acts as a DNA-binding transcription factor, regulating gene expression. This mechanism leads to the stimulation of anabolic processes, including muscle growth and protein synthesis.
類似化合物との比較
1-Testosterone Ethyl Carbonate is similar to other anabolic-androgenic steroids but has unique properties due to the presence of the ethyl carbonate group. Some similar compounds include:
1-Testosterone: The parent compound, differing by the absence of the ethyl carbonate group.
Methyltestosterone: Another synthetic AAS with a methyl group at the 17α position.
Boldenone: A synthetic AAS with a similar structure but differing in the position of double bonds.
Uniqueness: this compound is unique due to its enhanced stability and bioavailability, making it more effective in certain applications compared to its analogs.
特性
分子式 |
C22H32O4 |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
[(5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] ethyl carbonate |
InChI |
InChI=1S/C22H32O4/c1-4-25-20(24)26-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h9,11,14,16-19H,4-8,10,12-13H2,1-3H3/t14-,16-,17-,18-,19-,21-,22-/m0/s1 |
InChIキー |
GZVRHIZTGYTPRD-GRPBBMKTSA-N |
異性体SMILES |
CCOC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)C4)C)C |
正規SMILES |
CCOC(=O)OC1CCC2C1(CCC3C2CCC4C3(C=CC(=O)C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


